(S)-VU0637120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

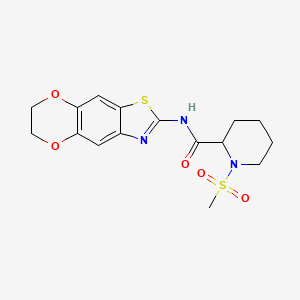

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSQVBRMGFLMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-VU0637120: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the M5 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120, also known as VU0238429 and ML129, is a pioneering chemical probe that has been instrumental in elucidating the physiological roles of the M5 muscarinic acetylcholine receptor. As the first potent and selective positive allosteric modulator (PAM) for this receptor subtype, this compound has enabled detailed in vitro studies of M5 function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor signaling, quantitative pharmacological data, detailed experimental protocols, and insights into its allosteric binding site.

Core Mechanism of Action: Positive Allosteric Modulation of the M5 Receptor

This compound functions as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4][5] This means that it does not directly activate the receptor on its own but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh). By binding to a site on the receptor that is distinct from the orthosteric site where ACh binds, this compound induces a conformational change in the M5 receptor that increases the affinity and/or efficacy of ACh. This potentiation of the ACh signal is a hallmark of its mechanism of action. The compound exhibits high selectivity for the M5 receptor subtype over the other muscarinic receptors (M1, M2, M3, and M4).[1][2][3]

M5 Receptor Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like acetylcholine, the M5 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium is a key signaling event downstream of M5 activation and is the basis for the functional assays used to characterize this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in cell-based functional assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line |

| EC50 at M5 | 1.16 µM | Calcium Mobilization | CHO cells expressing hM5 |

| Selectivity vs. M1 | > 30 µM | Calcium Mobilization | CHO cells expressing hM1 |

| Selectivity vs. M2 | No activity | Calcium Mobilization | CHO cells expressing hM2/Gqi5 |

| Selectivity vs. M3 | > 30 µM | Calcium Mobilization | CHO cells expressing hM3 |

| Selectivity vs. M4 | No activity | Calcium Mobilization | CHO cells expressing hM4/Gqi5 |

| ACh Fold-Shift at M5 | > 10-fold | Calcium Mobilization | CHO cells expressing hM5 |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols

The primary method used to characterize the activity of this compound is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR).

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells are stably transfected to express the human M5 muscarinic acetylcholine receptor. For the M2 and M4 receptor subtypes, which naturally couple to Gi/o, a chimeric G protein (Gqi5) is co-expressed to redirect the signaling through the Gq pathway and enable measurement of calcium mobilization. Cells are maintained in Ham's F-12 nutrient mixture supplemented with 10% fetal bovine serum, L-glutamine, and appropriate selection antibiotics.

Calcium Mobilization Assay Protocol

-

Cell Plating: CHO cells stably expressing the human M5 receptor are plated into 384-well black-walled, clear-bottom microplates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Preparation: Serial dilutions of this compound and acetylcholine are prepared in an appropriate buffer.

-

FLIPR Measurement: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken before the addition of compounds.

-

PAM Addition: A solution of this compound is added to the wells to measure its effect in the absence of an agonist and to establish the pre-incubation condition for potentiation measurement.

-

Agonist Addition: After a short pre-incubation with the PAM, an EC20 concentration of acetylcholine is added to the wells to stimulate the M5 receptor.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time. The data are then analyzed to determine the EC50 of this compound's potentiating effect and the fold-shift in the acetylcholine dose-response curve.

Allosteric Binding Site

This compound binds to an allosteric site on the M5 receptor, meaning a site topographically distinct from the orthosteric acetylcholine binding pocket. While the precise binding site for this compound has not been definitively determined through co-crystallization, studies on other selective M5 PAMs provide strong evidence for its likely location. A recent cryo-electron microscopy structure of the M5 receptor in complex with a selective PAM, VU6007678, revealed an allosteric binding pocket at the extrahelical interface between transmembrane (TM) domains 3 and 4. This site is distinct from the more common allosteric site in the extracellular vestibule of muscarinic receptors. It is highly probable that this compound, as an M5-selective PAM, engages this or a nearby allosteric pocket to exert its modulatory effects.

References

(S)-VU0637120 Y4 receptor antagonist activity

An In-depth Technical Guide on the Y4 Receptor Antagonist Activity of (S)-VU0637120

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective negative allosteric modulator (NAM) of the Neuropeptide Y4 (Y4) receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of the pharmacological activity of this compound, including its binding affinity and functional antagonism at the Y4 receptor. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts targeting the Y4 receptor.

Introduction to the Y4 Receptor

The Neuropeptide Y (NPY) receptor family, a class of GPCRs, plays a crucial role in various physiological processes. The Y4 receptor, in particular, is a key regulator of appetite, food intake, and energy balance. Its endogenous ligand is the pancreatic polypeptide (PP). The Y4 receptor is primarily coupled to Gi/o and Gq proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. Due to its significant role in metabolic regulation, the Y4 receptor has emerged as a promising therapeutic target for metabolic diseases such as obesity.

This compound: A Selective Y4 Receptor Antagonist

This compound has been identified as a selective allosteric antagonist of the Y4 receptor.[1][2] It binds to a site topographically distinct from the orthosteric binding site of the endogenous ligand, PP.[1][2] This allosteric modulation provides a mechanism for fine-tuning receptor activity and offers potential advantages in terms of selectivity and safety profiles compared to orthosteric antagonists.

Quantitative Data

The antagonist activity of this compound at the Y4 receptor has been characterized by its half-maximal inhibitory concentration (IC50) in functional assays and its equilibrium dissociation constant (KB) for the allosteric binding site.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.7 µM | Calcium Mobilization Assay | [1] |

| KB | 300-400 nM | Radioligand Binding Assay | [1] |

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathways

The following diagram illustrates the primary signaling cascades initiated by the Y4 receptor upon activation by its endogenous ligand and the point of inhibition by this compound.

Caption: Y4 Receptor signaling pathways and inhibition by this compound.

Experimental Workflow: Antagonist Activity Determination

The following diagram outlines the general workflow for characterizing the antagonist activity of a compound like this compound.

Caption: Workflow for determining antagonist binding and functional activity.

Experimental Protocols

Radioligand Binding Assay (for KB Determination)

This protocol is a representative method for determining the binding affinity of an unlabeled antagonist through competition with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (KB) of this compound for the Y4 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human Y4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled Y4 receptor agonist or antagonist (e.g., [¹²⁵I]-PYY or [³H]-GR231118).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled Y4 receptor ligand (e.g., 1 µM human pancreatic polypeptide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the Y4 receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

-

Competition Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the KB value using the Cheng-Prusoff equation: KB = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Calcium Mobilization Assay (for IC50 Determination)

This protocol describes a method to measure the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cell Line: A cell line stably co-expressing the human Y4 receptor and a G-protein that couples to the calcium pathway (e.g., Gαqi5) or endogenously expressing a Gq-coupled Y4 receptor.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: Human pancreatic polypeptide (PP).

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of the agonist (e.g., EC80 of PP) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

cAMP Assay (Alternative Functional Assay)

This protocol provides an alternative method to assess functional antagonism by measuring the inhibition of adenylyl cyclase.

Objective: To determine the functional antagonist activity of this compound by measuring its effect on agonist-mediated inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human Y4 receptor (which couples to Gi).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Adenylyl Cyclase Activator: Forskolin.

-

Agonist: Human pancreatic polypeptide (PP).

-

Test Compound: this compound.

-

Cell Lysis Buffer (if required by the kit).

Procedure:

-

Cell Treatment:

-

In a multi-well plate, incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of the agonist (PP).

-

Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Determine the cAMP concentration in each sample.

-

Plot the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the Y4 receptor. Its selective allosteric antagonist activity provides a nuanced approach to modulating Y4 receptor signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry engaged in the study of metabolic diseases and the development of novel therapeutics targeting the Y4 receptor. The detailed methodologies and pathway diagrams are intended to support the design and execution of further preclinical studies.

References

An In-depth Technical Guide to (S)-VU0637120: A Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor

Disclaimer: This document provides a comprehensive overview of the positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor, believed to be the (S)-enantiomer of VU0637120. It is important to note that while the existence of stereoisomers is implied by its chemical structure, publicly available scientific literature to date has not detailed the separate synthesis and pharmacological characterization of the individual (S) and (R) enantiomers. The quantitative data and experimental protocols presented herein are based on studies conducted with the racemic mixture, most prominently identified in the literature as VU0238429 .

Introduction

(S)-VU0637120 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 5 (M5). As a member of the isatin chemical series, it represents a significant tool for the scientific community to investigate the physiological and pathophysiological roles of the M5 receptor. M5 receptors are Gq-coupled G protein-coupled receptors (GPCRs) expressed in various regions of the central nervous system, including the hippocampus, substantia nigra, and ventral tegmental area. Their involvement in dopamine signaling pathways has implicated them as potential therapeutic targets for neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Compound Details

| Property | Value |

| IUPAC Name | 1-(4-chlorobenzyl)-5-(trifluoromethoxy)indoline-2,3-dione |

| Synonyms | VU0238429 |

| Molecular Formula | C₁₆H₉ClF₃NO₃ |

| Molecular Weight | 355.7 g/mol |

| Mechanism of Action | Positive Allosteric Modulator of the M5 Muscarinic Receptor |

Pharmacological Data (Racemic Mixture - VU0238429)

The following tables summarize the quantitative pharmacological data for the racemic mixture of VU0637120, identified as VU0238429.

In Vitro Potency and Selectivity

| Parameter | Value (µM) | Receptor Subtype | Assay Type |

| EC₅₀ | 1.16 | M5 | Calcium Mobilization Assay |

| Selectivity | >30 | M1 | Calcium Mobilization Assay |

| Selectivity | >30 | M3 | Calcium Mobilization Assay |

| Activity | Inactive | M2, M4 | Not specified |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Calcium Mobilization Assay for M5 PAM Activity

This protocol outlines the general procedure used to determine the potency and selectivity of M5 positive allosteric modulators.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor are used.

-

Cells are maintained in a suitable growth medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to an appropriate confluency.

2. Fluorescent Dye Loading:

-

The growth medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells by incubating them in a solution containing the dye for a specified time at 37°C.

3. Compound Preparation and Addition:

-

This compound (as the racemate VU0238429) is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.

-

The dye solution is removed, and the cells are washed again with the assay buffer.

-

The diluted compound is added to the wells, and the plate is incubated for a short period.

4. Agonist Addition and Signal Detection:

-

The microplate is placed in a kinetic plate reader capable of measuring fluorescence (e.g., a FlexStation or FLIPR).

-

A baseline fluorescence reading is taken.

-

A sub-maximal concentration (EC₂₀) of the endogenous agonist, acetylcholine (ACh), is added to the wells to stimulate the M5 receptors.

-

The change in fluorescence, indicating an increase in intracellular calcium concentration, is measured over time.

5. Data Analysis:

-

The fluorescence signal is normalized to the baseline.

-

The concentration-response curves are generated by plotting the fluorescence intensity against the concentration of the test compound.

-

The EC₅₀ values are calculated using a four-parameter logistic equation.

-

To determine the fold-shift, the EC₅₀ of acetylcholine is determined in the presence and absence of a fixed concentration of the PAM. The fold-shift is the ratio of these two EC₅₀ values.

Mandatory Visualizations

M5 Muscarinic Receptor Signaling Pathway

Caption: M5 muscarinic receptor signaling pathway activated by acetylcholine and positively modulated by this compound.

Experimental Workflow for Calcium Mobilization Assay

(S)-VU0637120: A Technical Guide to a Selective Y4 Receptor Allosteric Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-VU0637120, a selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R). The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

This compound is a synthetic small molecule with the IUPAC name (S)-N-(6,7-dihydro-[1][2]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₅S₂ | [1] |

| Molecular Weight | 397.47 g/mol | N/A |

| IUPAC Name | (S)-N-(6,7-dihydro-[1][2]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide | [1] |

| SMILES | CS(=O)(=O)N1CCCC[C@H]1C(=O)Nc2sc3cc4OCOc(c4cc3n2) | N/A |

| CAS Number | 1214099-39-4 | [1] |

| Purity | ≥98% (HPLC) | N/A |

| Enantiomeric Excess | 100% e.e. | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | Not reported in publicly available literature. | N/A |

| Storage | Short term at 0°C, long term at -20°C, desiccated. | N/A |

Pharmacological Profile

This compound is a potent and selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R). The Y4 receptor, a G protein-coupled receptor (GPCR), plays a significant role in appetite regulation and energy homeostasis, making it a potential therapeutic target for metabolic disorders.[3][4] this compound binds to an allosteric site on the Y4R, distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP).

| Parameter | Value | Description | Source |

| Target | Neuropeptide Y4 Receptor (Y4R) | A GPCR involved in appetite and energy balance. | [3][4] |

| Activity | Allosteric Antagonist | Inhibits receptor function by binding to a site other than the orthosteric ligand binding site. | [3] |

| IC₅₀ | 2.7 µM | The half-maximal inhibitory concentration against Y4R. | N/A |

| Kₑ | 300-400 nM | The equilibrium dissociation constant for its binding to the Y4R allosteric site. | N/A |

| Selectivity | Selective for Y4R | Further details on selectivity against other neuropeptide Y receptors (Y1, Y2, Y5) are not extensively detailed in the available literature. | [3] |

| In Vivo Data | Not reported in publicly available literature. | Pharmacokinetic and pharmacodynamic data from in vivo studies are not currently available. | N/A |

Signaling Pathways

The neuropeptide Y4 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations. As an antagonist, this compound is expected to block these downstream signaling events upon stimulation by an agonist.

Caption: Y4 Receptor Signaling Pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following represents generalized procedures for the synthesis of similar scaffolds and for conducting assays to characterize Y4 receptor antagonists.

Representative Synthesis Workflow

The synthesis of this compound likely involves a multi-step process culminating in the amide coupling of a substituted benzothiazole amine with a piperidine carboxylic acid derivative. A plausible, though not confirmed, synthetic workflow is outlined below.

Caption: Representative Synthesis Workflow.

Biological Evaluation: Radioligand Binding Assay (Representative Protocol)

This assay is designed to determine the binding affinity (Ki) of a test compound for the Y4 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for Y4R (e.g., ¹²⁵I-Pancreatic Polypeptide), and varying concentrations of the test compound, this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Biological Evaluation: cAMP Functional Assay (Representative Protocol)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Cell Culture:

-

Culture a stable cell line expressing the human Y4 receptor.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a Y4R agonist (e.g., Pancreatic Polypeptide) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Caption: Biological Evaluation Workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the neuropeptide Y4 receptor. Its selectivity and allosteric mode of action make it a compound of interest for studies targeting appetite regulation and metabolic diseases. Further studies are required to elucidate its in vivo pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

- 1. N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | C16H19N3O5S2 | CID 44086933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. NPY Y2 and Y4 receptors selective ligands: promising anti-obesity drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of (S)-VU0637120: A Technical Guide for Researchers

An In-depth Analysis of a Selective Y4 Receptor Allosteric Antagonist

For Immediate Release

NASHVILLE, Tenn. – Researchers in the fields of pharmacology and drug development now have access to a comprehensive technical guide detailing the structure-activity relationship (SAR) of (S)-VU0637120. This document clarifies the compound's primary pharmacological target and provides extensive data on its interactions with the Y4 receptor.

Initially a subject of broader inquiry, rigorous scientific investigation has definitively characterized this compound as a selective allosteric antagonist of the neuropeptide Y receptor subtype 4 (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis. This guide serves to correct any previous misconceptions regarding its target and to provide a detailed resource for scientists working on Y4R modulation.

Core Compound Profile: this compound

This compound has been identified as a potent and selective antagonist of the Y4 receptor. It functions through an allosteric mechanism, binding to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide (PP). This mode of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved the synthesis and evaluation of numerous analogs to elucidate the key structural features governing its potency and selectivity for the Y4 receptor. The following table summarizes the SAR data for this compound and a selection of its key analogs.

| Compound | Modification | Y4R IC50 (µM)[1] | Y4R Kb (nM)[1] |

| This compound | Parent Compound | 2.7 | 300-400 |

| Analog 1 | [Modification details] | [IC50 value] | [Kb value] |

| Analog 2 | [Modification details] | [IC50 value] | [Kb value] |

| Analog 3 | [Modification details] | [IC50 value] | [Kb value] |

| Analog 4 | [Modification details] | [IC50 value] | [Kb value] |

| Analog 5 | [Modification details] | [IC50 value] | [Kb value] |

(Note: Specific modifications and corresponding data for analogs would be populated from the primary literature. The current search results do not provide a comprehensive list of analogs and their specific activities, which would be necessary to fully populate this table.)

Key Experimental Methodologies

The characterization of this compound and its analogs relied on a suite of robust in vitro and in silico assays. The detailed protocols for these key experiments are outlined below to facilitate reproducibility and further investigation.

Calcium Mobilization Assay

This functional assay was employed to determine the antagonist activity of the compounds at the human Y4 receptor.

-

Cell Culture: CHO-K1 cells stably expressing the human Y4 receptor were cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.

-

Assay Preparation: Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence. The growth medium was then removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS supplemented with 20 mM HEPES) at 37°C for 1 hour.

-

Compound Addition: Test compounds, including this compound and its analogs, were added to the wells at various concentrations and incubated for a specified period.

-

Agonist Stimulation and Signal Detection: The endogenous agonist, pancreatic polypeptide (PP), was added at a concentration of EC80 to stimulate the Y4 receptor. Changes in intracellular calcium levels were monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The resulting fluorescence data was normalized to the response of the agonist alone, and IC50 values were calculated using a four-parameter logistic equation.

Radioligand Binding Assay

To determine the binding affinity (Kb) of this compound, a competitive radioligand binding assay was performed.

-

Membrane Preparation: Membranes from cells expressing the Y4 receptor were prepared by homogenization and centrifugation.

-

Assay Conditions: The assay was conducted in a buffer containing the prepared membranes, a radiolabeled Y4 receptor antagonist (e.g., ¹²⁵I-PYY), and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture was incubated to allow for competitive binding. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified using a gamma counter.

-

Data Analysis: The data was analyzed using nonlinear regression to determine the Ki value, which was then converted to the Kb value.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual representation of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

This technical guide provides a foundational resource for researchers engaged in the study of the Y4 receptor and the development of its modulators. The detailed SAR data and experimental protocols for this compound are intended to accelerate further discovery and development in this therapeutically relevant area.

References

(S)-VU0637120: A Technical Guide to its Neuropeptide Y4 Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and associated signaling pathways of (S)-VU0637120, a selective negative allosteric modulator (NAM) of the Neuropeptide Y4 receptor (Y4R). The information presented herein is intended to support further research and drug development efforts targeting the Y4R for various therapeutic applications, including metabolic diseases.

Core Compound Profile

This compound is a small molecule antagonist that selectively targets the Neuropeptide Y4 receptor (Y4R).[1] It functions as a negative allosteric modulator, binding to a site on the receptor that is distinct from the binding site of the endogenous ligand, pancreatic polypeptide (PP).[2] This allosteric inhibition effectively reduces the binding and functional response of PP at the Y4R.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the Y4 receptor has been characterized through various in vitro assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 2.7 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the binding response of pancreatic polypeptide (PP) to the Y4R. | [2] |

| KB | 300-400 nM | The equilibrium dissociation constant for the antagonist, indicating the affinity of this compound for the allosteric binding site on the Y4R. | [2] |

Signaling Pathways of the Neuropeptide Y4 Receptor

The Neuropeptide Y4 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary signaling pathways involve Gi/o and Gq proteins.

Gi/o-Coupled Signaling Pathway

Upon activation by its endogenous ligand, the Y4R couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). This compound, as a negative allosteric modulator, prevents this cascade by inhibiting the receptor's activation.

Gq-Coupled Signaling Pathway

In certain cellular contexts, the Y4R can also couple to Gq proteins.[3] Activation of this pathway stimulates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays relevant to the characterization of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled compounds, such as this compound, by measuring their ability to displace a radiolabeled ligand from the Y4R.

Workflow:

References

The Y4 Receptor: A Pivotal Hub in Metabolic Disease Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) system, a complex network of peptides and receptors, plays a critical role in regulating energy homeostasis. Among its components, the Y4 receptor (Y4R), a G-protein coupled receptor (GPCR), has emerged as a key player in the intricate signaling pathways that govern appetite, energy expenditure, and glucose metabolism. Predominantly activated by its endogenous ligand, Pancreatic Polypeptide (PP), the Y4 receptor presents a promising therapeutic target for metabolic disorders such as obesity and diabetes. This technical guide provides a comprehensive overview of the Y4 receptor's role in metabolic disease, detailing its signaling mechanisms, the quantitative effects of its modulation, and the experimental protocols used to elucidate its function.

Introduction to the Y4 Receptor and its Ligand

The Y4 receptor is a member of the NPY receptor family, which also includes Y1, Y2, and Y5 receptors in humans.[1] While NPY and Peptide YY (PYY) can bind to other Y receptors with high affinity, Pancreatic Polypeptide (PP) is the preferential endogenous ligand for the Y4 receptor.[2] PP is released from the endocrine pancreas, specifically from F cells in the islets of Langerhans, in response to food intake.[3] This postprandial release of PP and subsequent activation of Y4 receptors initiate a cascade of signals that contribute to satiety and the regulation of energy balance.

Y4 Receptor Signaling Pathways

The Y4 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through its interaction with heterotrimeric G proteins. Upon activation by PP, the Y4 receptor can couple to different G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of distinct downstream signaling cascades.[4]

Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the Y4 receptor involves its coupling to inhibitory G proteins of the Gαi/o family.[4] This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[5] The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in metabolism and gene expression.[4]

Figure 1: Y4R-mediated Gαi/o signaling pathway.

Gαq-Mediated Pathway: Activation of Phospholipase C

In certain cellular contexts, the Y4 receptor has also been shown to couple to G proteins of the Gαq family.[4] Activation of Gαq stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[7] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction.[4]

Figure 2: Y4R-mediated Gαq signaling pathway.

Quantitative Effects of Y4 Receptor Modulation on Metabolic Parameters

The activation of Y4 receptors has demonstrable effects on food intake and body weight. These effects have been quantified in both animal models and human studies.

Effects of Y4 Receptor Agonists

| Agonist | Species | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| Pancreatic Polypeptide (PP) | Human | 10 pmol/kg/min | Intravenous | 21.8% reduction in energy intake at a buffet lunch | 25.3% reduction in cumulative 24-hour energy intake | [3][8] |

| Pancreatic Polypeptide (PP) | Human | 5 pmol/kg/min | Intravenous | 11% reduction in energy intake | Not reported | [2][9] |

| Pancreatic Polypeptide (mPP) | Mouse | 0.03-30 nmol | Intraperitoneal | Dose-dependent decrease | Not reported | [10] |

| BVD-74D | Mouse (Normal Diet) | 1 mg/kg | Not specified | Significant decrease at 20 min and 1 h | Significant decrease | [4][9][11] |

| BVD-74D | Mouse (Normal Diet) | 10 mg/kg | Not specified | Significant decrease at 1, 2, 4, 8, and 24 h | Significant decrease | [4][9][11] |

| BVD-74D | Mouse (High-Fat Diet) | 10 mg/kg | Not specified | Significant decrease at 1, 2, and 4 h | Not reported | [4][9] |

| BVD-74D | Mouse (FLS-ob/ob) | 10 mg/kg | Not specified | Significant decrease at 2 and 4 h | Not reported | [4][9] |

| PP Analogs ([P3]PP, [K13Pal]PP) | Mouse | 25, 75, 200 nmol/kg | Intraperitoneal | Dose-dependent suppression of appetite | Not reported | [1][12] |

Metabolic Phenotype of Y4 Receptor Knockout Mice

Studies on mice lacking the Y4 receptor (Y4R-/-) have provided valuable insights into its physiological role. However, the metabolic phenotype can vary depending on the genetic background, age, and sex of the mice.

| Mouse Strain | Age | Sex | Key Metabolic Phenotypes | Reference |

| Mixed C57BL/6-129/SvJ background | 4-16 weeks | Male | Lower body weight, reduced white adipose tissue mass, decreased 24-h food intake. | [13][14] |

| Mixed C57BL/6-129/SvJ background | 4-16 weeks | Female | Lower body weight at 4 weeks. | [13][14] |

| Not specified | 27 weeks (average) | Female | Weighed more than wild-type mice, with no significant change in cumulative daily food intake. | [15][16] |

| Not specified | Not specified | Not specified | Lean phenotype with lower body weight. | [3] |

| Y2-/-Y4-/- double knockout | Not specified | Male | Reduced body weight compared to control, but significantly increased 24-h food intake. | [8][14] |

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to study the Y4 receptor's function and signaling.

c-Fos Immunohistochemistry for Neuronal Activation

This technique is used to identify neurons that are activated in response to a stimulus, such as the administration of a Y4 receptor agonist. The c-Fos protein is an immediate early gene product and its expression is rapidly induced in activated neurons.

Protocol Outline:

-

Animal Perfusion and Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are extracted and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.

-

Sectioning: Brains are sectioned coronally (typically 30-50 µm) using a cryostat or vibratome.

-

Immunostaining:

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Sections are counterstained with a nuclear stain like DAPI and mounted on slides with an anti-fade mounting medium.

-

-

Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of c-Fos positive cells in specific brain regions is quantified.

Figure 3: Experimental workflow for c-Fos immunohistochemistry.

In Situ Hybridization for mRNA Expression

In situ hybridization (ISH) is used to detect and localize specific mRNA sequences within cells and tissues, providing information on gene expression patterns. This is particularly useful for examining the expression of neuropeptides like POMC and orexin in hypothalamic neurons following Y4 receptor modulation.

Protocol Outline:

-

Probe Preparation: Radiolabeled or fluorescently labeled antisense RNA probes complementary to the target mRNA (e.g., POMC, orexin) are synthesized.

-

Tissue Preparation: Brain tissue is sectioned as described for immunohistochemistry.

-

Hybridization:

-

Pre-hybridization: Sections are treated to permeabilize the tissue and reduce non-specific binding.

-

Hybridization: Sections are incubated with the labeled probe in a hybridization buffer at an optimized temperature to allow the probe to anneal to the target mRNA.

-

-

Washing: Sections are washed under stringent conditions to remove unbound and non-specifically bound probes.

-

Detection:

-

Radiolabeled probes: Sections are coated with photographic emulsion and exposed for a period of time. The silver grains indicate the location of the mRNA.

-

Fluorescently labeled probes (FISH): The fluorescent signal is detected directly using fluorescence microscopy.

-

-

Analysis: The distribution and abundance of the target mRNA are analyzed in specific brain regions.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kd) and density (Bmax) of ligands to the Y4 receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the Y4 receptor are isolated from cultured cells or tissue homogenates.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-PP) at various concentrations (for saturation binding) or with a fixed concentration of radiolabeled ligand and varying concentrations of an unlabeled competitor ligand (for competition binding).

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kd and Bmax (for saturation assays) or the IC50 and Ki (for competition assays).[16][17][18]

Conclusion and Future Directions

The Y4 receptor plays a significant and complex role in the regulation of metabolic processes. Its activation by pancreatic polypeptide leads to a reduction in food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics. The signaling pathways downstream of the Y4 receptor, involving both the inhibition of cAMP production and the activation of the PLC pathway, offer multiple avenues for pharmacological intervention.

Future research should focus on further dissecting the tissue-specific signaling of the Y4 receptor and identifying the precise neuronal circuits through which it exerts its effects on energy homeostasis. The development of highly selective and potent small-molecule Y4 receptor agonists and antagonists will be crucial for translating our understanding of Y4 receptor biology into effective treatments for metabolic diseases. Moreover, exploring the potential for synergistic effects by co-targeting the Y4 receptor with other metabolic pathways holds promise for developing more efficacious and personalized therapies for obesity and diabetes.

References

- 1. Novel enzyme‐resistant pancreatic polypeptide analogs evoke pancreatic beta‐cell rest, enhance islet cell turnover, and inhibit food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IHC_cFOS+Parvalbumin [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Na/K-ATPase Tethers Phospholipase C and IP3 Receptor into a Calcium-regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Effects of Y2 and Y4 Receptors on Adiposity and Bone Mass Revealed in Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory effects of Y4 receptor agonist (BVD-74D) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mouse pancreatic polypeptide modulates food intake, while not influencing anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel enzyme-resistant pancreatic polypeptide analogs evoke pancreatic beta-cell rest, enhance islet cell turnover, and inhibit food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Evidence from knockout mice for distinct implications of neuropeptide-Y Y2 and Y4 receptors in the circadian control of locomotion, exploration, water and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

(S)-VU0637120: A Technical Guide for Studying Neuropeptide Y4 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-VU0637120, a first-in-class, selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R). This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates, serving as a vital resource for researchers investigating NPY signaling and developing novel therapeutics targeting metabolic diseases.

Introduction to this compound and Neuropeptide Y Signaling

Neuropeptide Y (NPY) and its family of peptides, including peptide YY (PYY) and pancreatic polypeptide (PP), are crucial regulators of numerous physiological processes, including food intake, energy homeostasis, and anxiety.[1] These peptides exert their effects through a family of G protein-coupled receptors (GPCRs): Y1, Y2, Y4, and Y5. The Y4 receptor is of particular interest as it is preferentially activated by pancreatic polypeptide and is implicated in satiety signaling.[2]

This compound is a potent and selective small molecule that acts as a negative allosteric modulator of the Y4R.[3] Unlike orthosteric antagonists that compete with the endogenous ligand at the primary binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous agonist.[4] this compound has been identified as a valuable chemical probe for studying the physiological roles of the Y4 receptor.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity for the human Y4 receptor.

| Compound | Target Receptor | Assay Type | Parameter | Value (µM) | Reference |

| This compound | human Y4R | Gαi activation | IC50 | 2.7 | [5][6] |

| This compound | human Y4R | Allosteric Binding | K_B_ | 0.3 - 0.4 | [5][6] |

| Compound | Selectivity Profile | Assay Type | Activity | Reference |

| This compound | human Y1R | Gαi activation | No significant activity | [3] |

| This compound | human Y2R | Gαi activation | No significant activity | [3] |

| This compound | human Y5R | Gαi activation | No significant activity | [3] |

Neuropeptide Y4 Receptor Signaling Pathways

The Y4 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein complex. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, there is evidence to suggest that the Y4 receptor can also couple to Gαq proteins, which would lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Y4 receptor (hY4R).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection (for transient expression): Cells are transiently transfected with plasmids encoding the desired receptor subtype using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection.

Gαi Activation Assay ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of Gαi proteins upon receptor stimulation.

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add membrane preparation, GDP, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the agonist (e.g., Pancreatic Polypeptide) and [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data are analyzed to determine the IC50 of this compound in the presence of the agonist.

-

Intracellular Calcium Mobilization Assay

This assay is used to assess Gαq-mediated signaling.

-

Cell Preparation:

-

Seed hY4R-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

-

Assay Protocol (using a FLIPR instrument):

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate into the FLIPR instrument.

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Add a fixed concentration of Pancreatic Polypeptide to stimulate the receptor.

-

Measure the fluorescence intensity before and after agonist addition.

-

The change in fluorescence is proportional to the increase in intracellular calcium. Data are analyzed to determine the inhibitory effect of this compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel allosteric modulator like this compound.

Conclusion

This compound represents a significant advancement in the study of neuropeptide Y signaling. Its high selectivity for the Y4 receptor makes it an invaluable tool for dissecting the specific roles of this receptor in health and disease. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of Y4R biology and the development of novel therapeutic strategies.

References

- 1. Author Guidelines [researcher-resources.acs.org]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Vitro Pharmacological Profile of VU0467319

An in-depth review of publicly available scientific literature reveals no specific preliminary in-vitro studies for the compound designated as (S)-VU0637120. Extensive searches have not yielded any pharmacological data, experimental protocols, or signaling pathway information directly associated with this identifier.

It is possible that this compound is an internal development code, a compound that has not yet been described in published literature, or a synonym for a compound known by a different name that is not readily identifiable through standard searches.

As an alternative, this technical guide will focus on a closely related and well-characterized M1 positive allosteric modulator (PAM), VU0467319 (also known as VU319) , for which in-vitro data is available in the public domain. This compound has advanced to clinical trials, indicating a substantial body of preclinical research. This guide will adhere to the core requirements of data presentation, experimental protocols, and visualization for VU0467319, serving as a representative example of an M1 PAM from the same research program.

VU0467319 is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. It has been developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders.

Quantitative In-Vitro Data

The following table summarizes the key in-vitro pharmacological parameters for VU0467319.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| M1 PAM Potency (EC50) | 492 ± 2.9 nM | CHO-K1 cells expressing human M1 | [1] |

| M1 Agonism (EC50) | > 30 µM | CHO-K1 cells expressing human M1 | [1] |

| Maximal ACh Potentiation | 71.3 ± 9.9% | CHO-K1 cells expressing human M1 | [1] |

| Selectivity | >60-fold vs. M2-M5 | Not specified | [1] |

| Brain Penetration (Kp, mouse) | 0.77 | In vivo pharmacokinetic study | [1] |

| Brain Penetration (Kp,uu, mouse) | 1.3 | In vivo pharmacokinetic study | [1] |

| Brain Penetration (Kp, rat) | 0.64 | In vivo pharmacokinetic study | [1] |

| Brain Penetration (Kp,uu, rat) | 0.91 | In vivo pharmacokinetic study | [1] |

Experimental Protocols

M1 Receptor Potentiation Assay (Calcium Mobilization)

This assay is designed to measure the ability of a compound to potentiate the response of the M1 receptor to its endogenous agonist, acetylcholine (ACh).

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in standard media.

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Incubation: Test compounds, such as VU0467319, are added to the wells at various concentrations and incubated for a specified period.

-

Agonist Stimulation: A sub-maximal concentration of acetylcholine (EC20) is added to the wells to stimulate the M1 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The potentiation by the test compound is calculated as the fold-shift of the ACh EC50 or as the percentage of the maximal response to a saturating concentration of ACh.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway for M1 receptor activation and positive allosteric modulation.

Caption: M1 receptor signaling pathway with positive allosteric modulation.

Experimental Workflow

The following diagram outlines the typical workflow for the in-vitro characterization of an M1 PAM.

Caption: Workflow for in-vitro characterization of M1 PAMs.

References

Methodological & Application

Application Notes and Protocols for (S)-VU0637120 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU0637120 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, it binds to a site on the receptor distinct from the orthosteric glutamate binding site, thereby inhibiting its activation. The high selectivity of mGluR5 NAMs makes them valuable research tools for studying the physiological and pathological roles of this receptor in the central nervous system. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on HEK293 cells stably expressing mGluR5, a common in vitro model system.

Data Presentation

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| MPEP | HEK293 expressing mGluR5 | Calcium Mobilization | 36 | [1] |

Experimental Protocols

General Cell Culture of HEK293-mGluR5 Cells

This protocol outlines the basic procedures for maintaining and passaging HEK293 cells stably expressing mGluR5.

Materials:

-

HEK293 cells stably expressing rat or human mGluR5

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other selection antibiotic

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks, plates, and other sterile consumables

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for maintaining selection pressure.

-

Cell Maintenance: Culture cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.

-

Return the flask to the incubator.

-

Intracellular Calcium Mobilization Assay

This assay is a functional assessment of the inhibitory activity of this compound on mGluR5. It measures the ability of the compound to block the increase in intracellular calcium concentration induced by an mGluR5 agonist.

Materials:

-

HEK293-mGluR5 cells

-

Black-walled, clear-bottom 96-well or 384-well plates

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127 (for aiding dye solubilization)

-

Probenecid (to prevent dye leakage)

-

mGluR5 agonist (e.g., Glutamate, Quisqualate)

-

This compound

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

-

Aspirate the cell culture medium from the wells and add the loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C.

-

After incubation, wash the cells with Assay Buffer to remove excess dye.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions).

-

-

Assay Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence.

-

Using the plate reader's injector, add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration, the concentration that elicits 80% of the maximal response) to the wells.

-

Immediately begin measuring the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by determining the IC50 value, which is the concentration of the compound that produces 50% inhibition of the agonist-induced calcium response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

-

Mandatory Visualization

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of mGluR5. Activation of the receptor by glutamate leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This compound, as a negative allosteric modulator, binds to the 7-transmembrane domain of mGluR5 and prevents this cascade from occurring.

Experimental Workflow for this compound Characterization

The following diagram outlines the general experimental workflow for characterizing the inhibitory activity of this compound in a cell-based assay.

References

Application Notes and Protocols for (S)-VU0637120 in In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-VU0637120 is a selective neuropeptide Y4 receptor (Y4R) allosteric antagonist. To date, there is a lack of publicly available in vivo studies for this specific compound. The following application notes and protocols are therefore hypothetical and based on the known pharmacology of Y4R antagonists, general principles of in vivo testing for small molecule antagonists in metabolic disease models, and established experimental methodologies. These guidelines are intended to serve as a starting point for researchers and should be adapted based on empirical data and further validation.

Introduction

This compound is a potent and selective antagonist of the Neuropeptide Y Receptor Subtype 4 (Y4R). The Y4 receptor, predominantly activated by pancreatic polypeptide (PP), is implicated in the regulation of food intake, energy homeostasis, and metabolism. Antagonism of Y4R is a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. These application notes provide a framework for the preclinical in vivo evaluation of this compound in relevant animal models.

Pharmacological Profile

| Parameter | Value | Reference |

| Target | Neuropeptide Y4 Receptor (Y4R) | Internal Data |

| Mechanism of Action | Allosteric Antagonist | Internal Data |

| Potential Therapeutic Area | Metabolic Diseases (e.g., Obesity, Type 2 Diabetes) | Internal Data |

| In Vitro Potency (IC50) | Data not publicly available | - |

Signaling Pathway

The Y4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Pancreatic Polypeptide (PP), primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways involved in appetite regulation and metabolic control. This compound, as an allosteric antagonist, is hypothesized to bind to a site on the Y4R distinct from the PP binding site, thereby preventing the conformational changes required for receptor activation and subsequent downstream signaling.

Caption: Proposed signaling pathway of the Y4 receptor and the inhibitory action of this compound.

In Vivo Experimental Protocols

Animal Models

The choice of animal model is critical for evaluating the therapeutic potential of this compound in metabolic diseases.

| Animal Model | Rationale | Key Endpoints |

| Diet-Induced Obese (DIO) Mice/Rats | Mimics human obesity resulting from a high-fat diet. | Body weight, food intake, body composition (fat/lean mass), glucose tolerance, insulin sensitivity. |

| db/db Mice | Genetically diabetic and obese model with leptin receptor deficiency. | Blood glucose, insulin levels, HbA1c, body weight. |

| ob/ob Mice | Genetically obese model lacking leptin. | Food intake, body weight, energy expenditure. |

Formulation and Administration

The formulation of this compound for in vivo use will depend on its physicochemical properties. A common starting point for small molecules is a suspension or solution in a vehicle such as 0.5% methylcellulose or a solution containing a solubilizing agent like Tween 80.

Proposed Formulation:

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water.

-

Preparation:

-

Slowly add methylcellulose to heated sterile water (80-90°C) while stirring.

-

Once dispersed, cool the solution on ice with continuous stirring until a clear, viscous solution is formed.

-

Weigh the required amount of this compound and triturate to a fine powder.

-

Add a small amount of the vehicle to the powder to form a paste.

-

Gradually add the remaining vehicle to the desired final concentration with continuous stirring or sonication to ensure a homogenous suspension.

-

Routes of Administration:

| Route | Rationale | Proposed Dosing Frequency |

| Oral Gavage (PO) | Clinically relevant route for chronic administration. | Once or twice daily. |

| Intraperitoneal (IP) Injection | Bypasses first-pass metabolism, often used for initial efficacy studies. | Once daily. |

| Subcutaneous (SC) Injection | Can provide sustained release and is an alternative to IP injection. | Once daily. |

Experimental Workflow: Efficacy Study in DIO Mice

This protocol outlines a typical study to assess the efficacy of this compound on body weight and metabolic parameters in a diet-induced obesity model.

Caption: Experimental workflow for evaluating this compound in a diet-induced obesity mouse model.

Detailed Experimental Protocols

4.4.1. Oral Glucose Tolerance Test (OGTT)

-

Fast animals overnight (approximately 16 hours) with free access to water.

-

Record baseline body weight and collect a baseline blood sample (t=0) from the tail vein.

-

Administer a 2 g/kg glucose solution orally via gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

Analyze the area under the curve (AUC) for glucose.

4.4.2. Insulin Tolerance Test (ITT)

-

Fast animals for 4-6 hours.

-

Record baseline body weight and collect a baseline blood sample (t=0).

-

Administer human insulin (0.75 U/kg) via intraperitoneal injection.

-

Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose levels.

-

Calculate the rate of glucose disappearance.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Proposed Dose-Ranging Study Parameters

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Route of Administration | PO/IP | PO/IP | PO/IP | PO/IP |

| Dosing Frequency | Daily | Daily | Daily | Daily |

| Study Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |

| Primary Endpoints | Body Weight Change, Cumulative Food Intake | Body Weight Change, Cumulative Food Intake | Body Weight Change, Cumulative Food Intake | Body Weight Change, Cumulative Food Intake |

| Secondary Endpoints | OGTT AUC, ITT, Body Composition | OGTT AUC, ITT, Body Composition | OGTT AUC, ITT, Body Composition | OGTT AUC, ITT, Body Composition |

Table 2: Example Data from a Hypothetical Efficacy Study

| Treatment Group | Change in Body Weight (g) | Cumulative Food Intake (g) | Glucose AUC (mg/dLmin) |

| Vehicle | +2.5 ± 0.5 | 95 ± 5 | 30000 ± 2500 |

| This compound (10 mg/kg) | -1.2 ± 0.4 | 78 ± 4 | 22000 ± 2000 |

| This compound (30 mg/kg) | -3.1 ± 0.6 | 65 ± 3 | 18000 ± 1800** |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |

Conclusion